CID 52942958
Description
Based on contextual references to similar PubChem CIDs (e.g., boronic acids, indole derivatives, or steroid-like molecules), CID 52942958 may belong to a class of bioactive or synthetic intermediates. Analytical techniques such as collision-induced dissociation (CID) mass spectrometry, as described in , are critical for elucidating its structural characteristics and fragmentation patterns .
Properties
Molecular Formula |
C47H69N11O10S2 |
|---|---|
Molecular Weight |
1012.3 g/mol |
InChI |
InChI=1S/C47H69N11O10S2/c1-44(2)21-28(22-45(3,4)57(44)67)52-36(60)26-69-33-18-12-10-15-30(33)41(64)56(9)32(17-14-20-50-43(48)49)39(62)51-25-35(59)55-38(42(65)66)40(63)54-31-16-11-13-19-34(31)70-27-37(61)53-29-23-46(5,6)58(68)47(7,8)24-29/h10-13,15-16,18-19,28-29,32,38H,14,17,20-27H2,1-9H3,(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,65,66)(H4,48,49,50)/t32-,38+/m0/s1 |
InChI Key |
GUCPTRJTGNVVHA-SCAVLVJOSA-N |
Isomeric SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)C(CCCN=C(N)N)C(=O)NCC(=O)NC(C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of CID 52942958 and Comparable Compounds
Key Observations:
Physicochemical Properties: CID 53216313 and CID 252137 exhibit moderate solubility (0.24–0.052 mg/mL), typical of halogenated or aromatic compounds. Betulin (CID 72326), a triterpenoid, shows extremely low aqueous solubility due to its hydrophobic structure . LogP values for CID 53216313 (2.15 via XLOGP3) suggest moderate lipophilicity, aligning with boronic acids' membrane permeability .
Biological Relevance: Betulin derivatives (e.g., CID 72326 and CID 64971) demonstrate antiviral and anti-inflammatory properties, highlighting the importance of hydroxyl and carboxylic acid groups in bioactivity .
Synthetic Accessibility :
Analytical and Computational Comparisons
- Mass Spectrometry: Source-induced CID () differentiates isomers like ginsenosides by fragmentation patterns, a method applicable to this compound for structural validation .
- Similarity Scoring : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap. CID 252137's high similarity (0.86–0.98) to indole derivatives suggests this compound may also cluster within a narrow structural niche .
Q & A
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